![molecular formula C9H7ClN2 B2849537 5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride CAS No. 2243509-58-0](/img/structure/B2849537.png)
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a chemical compound that belongs to the class of pyrrolopyridines
Mécanisme D'action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. The primary pathways affected include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound prevents the activation of these pathways, thereby affecting these cellular processes .
Pharmacokinetics
Similar compounds have been shown to have high total clearance and low oral bioavailability
Result of Action
The inhibition of FGFRs by this compound results in the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that the compound can significantly inhibit the migration and invasion of cancer cells . This suggests that the compound could potentially be used as a therapeutic agent for treating cancers associated with abnormal activation of FGFR signaling pathways .
Analyse Biochimique
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) has been found to interact with the fibroblast growth factor receptor (FGFR), a protein that plays a crucial role in various types of tumors . This interaction suggests that 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) may have potential as a therapeutic agent in cancer treatment .
Cellular Effects
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, this compound has been found to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) involves its interaction with FGFR . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Méthodes De Préparation
The synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride typically involves the following steps:
Cyclization: The starting material, 2-bromo-5-iodopyridine, undergoes a cyclization reaction to form the pyrrolopyridine core.
Substitution: The N-1 position of the pyrrolopyridine core is substituted with a tert-butylcarbonate group.
Ethynylation: The 5-position of the pyrrolopyridine core is then ethynylated to introduce the ethynyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Analyse Des Réactions Chimiques
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of inhibitors for fibroblast growth factor receptors (FGFRs), which are involved in various cancers.
Biological Studies: The compound is used to study the inhibition of cell proliferation, migration, and invasion in cancer cells.
Chemical Biology: It serves as a tool compound to investigate the role of specific enzymes and receptors in biological pathways.
Comparaison Avec Des Composés Similaires
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound has a carboxylic acid group at the 5-position instead of an ethynyl group.
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: This compound has chlorine atoms at the 4 and 5 positions.
7-Azaindole:
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a valuable compound in cancer research and drug development .
Propriétés
IUPAC Name |
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2.ClH/c1-2-7-5-8-3-4-10-9(8)11-6-7;/h1,3-6H,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCMKXWWYHJMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

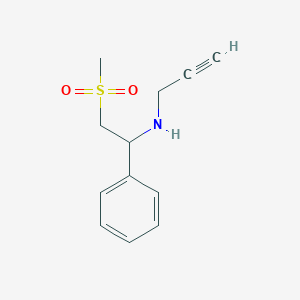
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide](/img/structure/B2849457.png)
![ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849461.png)
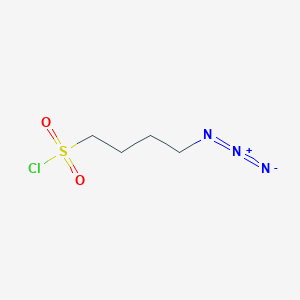
![2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2849463.png)
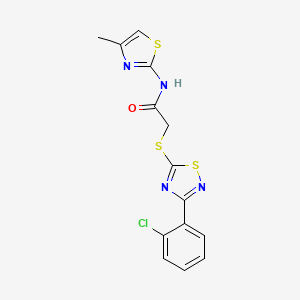
![tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate](/img/structure/B2849468.png)

![3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide](/img/structure/B2849472.png)
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
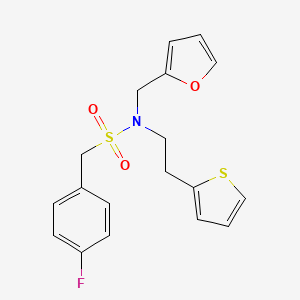
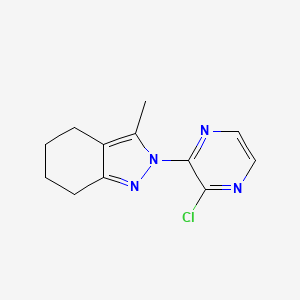
![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
